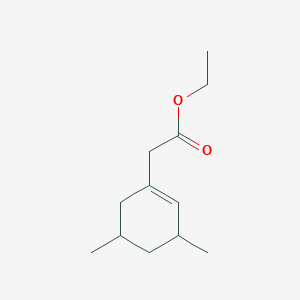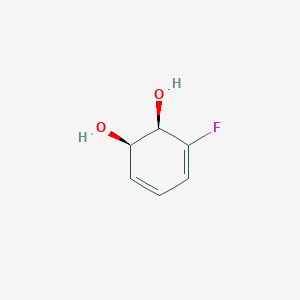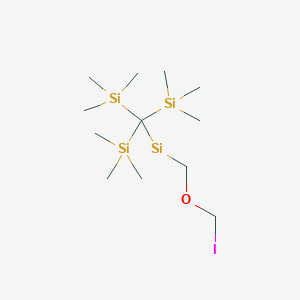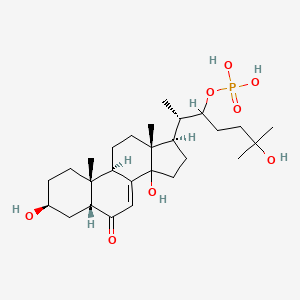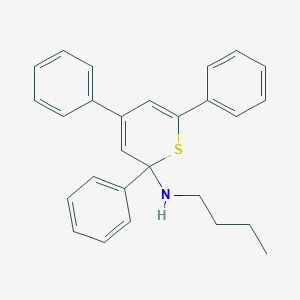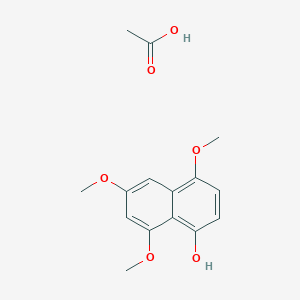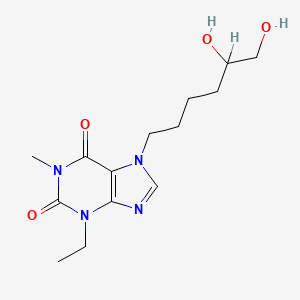
Hexadeca-3,6-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadeca-3,6-dien-1-ol is an organic compound with the molecular formula C16H30O. It is a type of alcohol characterized by the presence of two double bonds located at the 3rd and 6th positions of the hexadecane chain. This compound is known for its role in various chemical and biological processes, particularly in the field of pheromone research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadeca-3,6-dien-1-ol can be synthesized through several methods. One common approach involves the stereoselective formation of the double bonds using hydroxymethylation and Wittig reactions. For instance, starting from commercially available 4-pentynol, the 4E double bond can be formed through hydroxymethylation, while the 6Z double bond is created via the Wittig reaction of 6-(2-tetrahydropyranyloxy)-hex-2(E)-en-1-al .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Hexadeca-3,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into an aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Hexadeca-3,6-dienal or hexadeca-3,6-dienoic acid.
Reduction: Hexadecan-1-ol.
Substitution: Hexadeca-3,6-dien-1-chloride.
Aplicaciones Científicas De Investigación
Hexadeca-3,6-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Hexadeca-3,6-dien-1-ol involves its interaction with specific molecular targets, such as olfactory receptors in insects. For example, in the silkworm moth, Bombyx mori, the compound acts as a sex pheromone, binding to specialized receptors and triggering a behavioral response . The pathways involved in this process include signal transduction mechanisms that lead to the activation of olfactory receptor neurons.
Comparación Con Compuestos Similares
Hexadeca-3,6-dien-1-ol can be compared with other similar compounds, such as:
Hexadeca-10,12-dien-1-ol: Another insect pheromone with double bonds at different positions.
Hexadeca-4,6-dien-1-ol: Used in the synthesis of pheromone components for the persimmon fruit moth.
Hexadeca-7Z,11E-dien-1-yl acetate: A sex pheromone for Sitotroga cerealella.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties
Propiedades
Número CAS |
84653-91-8 |
|---|---|
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
hexadeca-3,6-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,13-14,17H,2-9,12,15-16H2,1H3 |
Clave InChI |
XEUIHKOCTACVQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC=CCC=CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


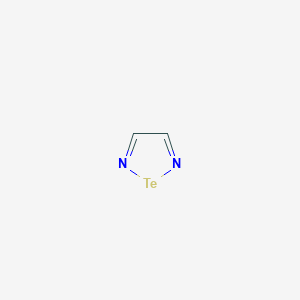
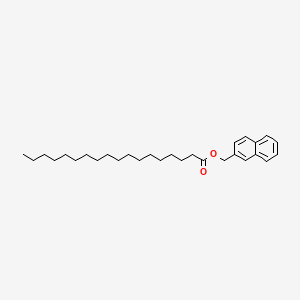

![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
